molecular formula C28H24N4O4 B12042544 7-Oxo Staurosporin

7-Oxo Staurosporin

Cat. No.: B12042544
M. Wt: 480.5 g/mol
InChI Key: POTTVLREWUNNRO-MJQUMLNUSA-N
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Description

7-Oxo Staurosporin is a derivative of staurosporine, an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound is known for its diverse biological activities, including its role as a potent inhibitor of various protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo Staurosporin involves the modification of the staurosporine molecule at specific positions. One common method includes the oxidation of staurosporine using reagents such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression of the biosynthetic gene cluster in suitable host organisms like Streptomyces albus. Optimization of fermentation conditions, including pH control and glucose feeding, can significantly enhance the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo Staurosporin undergoes various chemical reactions, including:

    Oxidation: Conversion of staurosporine to this compound using oxidizing agents.

    Substitution: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: N-bromosuccinimide, potassium permanganate.

    Solvents: Dichloromethane, methanol.

Major Products: The primary product of these reactions is this compound, which can further undergo modifications to yield derivatives with enhanced biological activities .

Scientific Research Applications

7-Oxo Staurosporin has a wide range of applications in scientific research:

Mechanism of Action

7-Oxo Staurosporin exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing ATP from interacting with the kinase and thereby inhibiting its activity. This inhibition leads to the disruption of various cellular signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

    Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition.

    UCN-01 (7-Hydroxystaurosporine): A derivative with enhanced selectivity for certain kinases and currently in clinical trials for cancer therapy.

    Midostaurin: A semi-synthetic derivative used for the treatment of acute myeloid leukemia.

Uniqueness: 7-Oxo Staurosporin is unique due to its specific modifications, which confer distinct biological activities and potential therapeutic benefits. Its ability to selectively inhibit certain kinases while maintaining a broad spectrum of activity makes it a valuable compound for research and drug development .

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione

InChI

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18+,25-,28+/m1/s1

InChI Key

POTTVLREWUNNRO-MJQUMLNUSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC

Origin of Product

United States

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